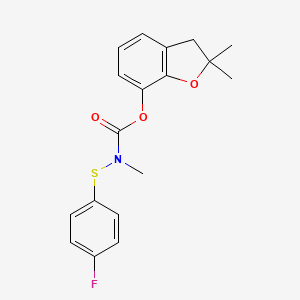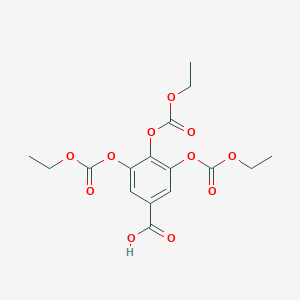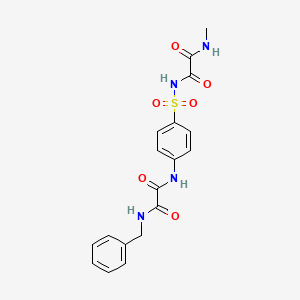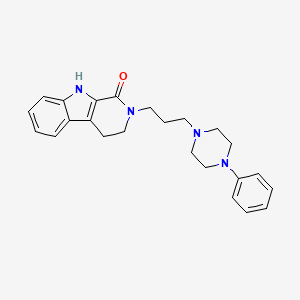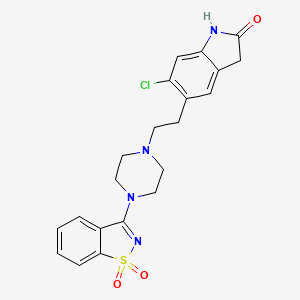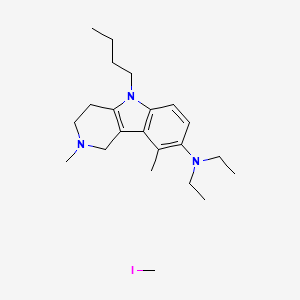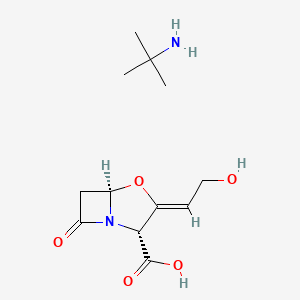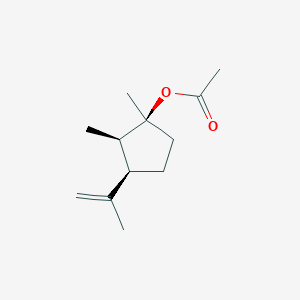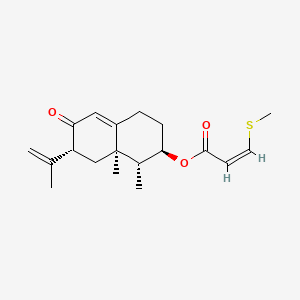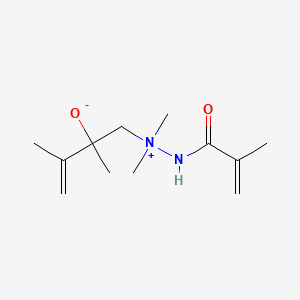
3-Phenoxybenzyl 2-(4-(1-methoxyethyl)phenyl)-2-methylpropyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenoxybenzyl 2-(4-(1-methoxyethyl)phenyl)-2-methylpropyl ether is a synthetic organic compound known for its applications in various fields, particularly in the development of insecticides. This compound is structurally characterized by the presence of a phenoxybenzyl group and a methoxyethylphenyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxybenzyl 2-(4-(1-methoxyethyl)phenyl)-2-methylpropyl ether typically involves the reaction of 3-phenoxybenzyl alcohol with 2-(4-(1-methoxyethyl)phenyl)-2-methylpropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenoxybenzyl 2-(4-(1-methoxyethyl)phenyl)-2-methylpropyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ether into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzyl or phenyl derivatives.
Applications De Recherche Scientifique
3-Phenoxybenzyl 2-(4-(1-methoxyethyl)phenyl)-2-methylpropyl ether has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the development of insecticides.
Medicine: Investigated for its potential therapeutic properties, including its role as an active ingredient in certain pharmaceutical formulations.
Industry: Utilized in the production of insecticides and other agrochemical products.
Mécanisme D'action
The mechanism of action of 3-Phenoxybenzyl 2-(4-(1-methoxyethyl)phenyl)-2-methylpropyl ether involves its interaction with specific molecular targets, such as the nervous system of insects. The compound acts by disrupting the normal function of sodium channels, leading to paralysis and eventual death of the insect. This mode of action makes it an effective insecticide.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fenvalerate: Another synthetic pyrethroid insecticide with a similar mode of action.
Permethrin: A widely used insecticide with structural similarities.
Cypermethrin: Known for its high efficacy and broad-spectrum activity.
Uniqueness
3-Phenoxybenzyl 2-(4-(1-methoxyethyl)phenyl)-2-methylpropyl ether is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
80853-89-0 |
|---|---|
Formule moléculaire |
C26H30O3 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
1-(1-methoxyethyl)-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C26H30O3/c1-20(27-4)22-13-15-23(16-14-22)26(2,3)19-28-18-21-9-8-12-25(17-21)29-24-10-6-5-7-11-24/h5-17,20H,18-19H2,1-4H3 |
Clé InChI |
LDNQDHITMCULEY-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


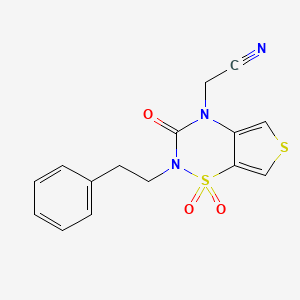
![7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one](/img/structure/B12755391.png)
